molecular formula C17H26BNO6S B8177604 4-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine

4-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine

Cat. No.: B8177604
M. Wt: 383.3 g/mol
InChI Key: UZHUSHVBMGWXJP-UHFFFAOYSA-N
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Description

4-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine is a boronate ester-containing compound featuring a morpholine ring linked via a sulfonyl group to a substituted phenyl ring. The phenyl ring is functionalized with a methoxy group at position 2 and a pinacol boronate ester at position 4. This structure combines electron-donating (methoxy) and electron-withdrawing (sulfonyl) groups, which modulate the reactivity of the boronate ester, a critical feature for applications in Suzuki-Miyaura cross-coupling reactions .

Properties

IUPAC Name

4-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO6S/c1-16(2)17(3,4)25-18(24-16)13-6-7-14(22-5)15(12-13)26(20,21)19-8-10-23-11-9-19/h6-7,12H,8-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHUSHVBMGWXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonyl Chloride Synthesis

The boronic ester intermediate is treated with chlorosulfonic acid in dichloromethane at 0°C to generate the sulfonyl chloride derivative. Quenching with ice water followed by extraction with ethyl acetate yields the sulfonyl chloride with 70–80% purity.

Morpholine Coupling

The sulfonyl chloride reacts with morpholine in the presence of a base such as triethylamine or DIPEA. This nucleophilic substitution proceeds in anhydrous THF at room temperature, achieving 75–85% yield.

Table 2: Sulfonylation Reaction Conditions

ParameterValueSource
BaseDIPEA (3.0 equiv)
SolventTHF
Temperature0°C to room temperature
Yield75–85%

Optimization of Reaction Efficiency

Catalyst Selection

Alternative catalysts such as Pd(PPh3)4 were evaluated but showed lower efficiency (<70%) compared to Pd(dppf)Cl2. The latter’s ferrocene backbone enhances stability under reflux conditions.

Solvent Effects

Polar aprotic solvents like DMF improved sulfonylation yields (88%) compared to THF (75%) due to better solubility of intermediates. However, DMF complicates boronate stability, necessitating stringent temperature control.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane (1:3) removes unreacted morpholine and boronates, achieving >98% purity.

Analytical Confirmation

  • NMR : ¹H NMR (400 MHz, CDCl3) shows characteristic peaks at δ 7.85 (d, J = 8.4 Hz, 1H, aromatic), 3.75 (m, 4H, morpholine), and 1.32 (s, 12H, pinacol).

  • HPLC : Retention time of 12.3 min (C18 column, acetonitrile/water 70:30).

Challenges and Mitigation Strategies

Boronate Hydrolysis

The boronic ester is sensitive to protic solvents, requiring anhydrous conditions during sulfonylation. Use of molecular sieves or inert gas atmospheres reduces hydrolysis to <5%.

Byproduct Formation

Competing sulfonation at the methoxy group is minimized by steric hindrance from the pinacol boronate, limiting byproducts to <10%.

Scale-Up Considerations

Kilogram-scale synthesis employs flow chemistry for the Suzuki step, reducing Pd catalyst loading to 0.01 equiv and improving throughput by 40%. Continuous extraction systems enhance sulfonylation yields to 82% at pilot scales .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: : The sulfonyl group can be reduced to sulfides or sulfoxides.

  • Substitution: : The morpholine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and metal catalysts like palladium or platinum.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Boronic esters or borates.

  • Reduction: : Sulfides or sulfoxides.

  • Substitution: : Amides, esters, or ethers.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Employed in the study of enzyme inhibitors and other biological targets.

  • Medicine: : Potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.

  • Industry: : Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, the boronic acid group can form reversible covalent bonds with biological targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. The morpholine group can enhance the solubility and bioavailability of the compound.

Comparison with Similar Compounds

Structural and Functional Insights:

Linker Groups: The target compound’s sulfonyl linker distinguishes it from analogs with direct aryl-morpholine bonds (e.g., 4b in ). This group increases polarity and may stabilize transition states in cross-coupling reactions .

Substituent Effects :

  • Methoxy groups in the target and 4b act as ortho-directing groups, influencing boronate reactivity. However, the target’s methoxy at C2 (vs. C3 in 4b) may sterically hinder reactions at the boronate site.
  • Heterocyclic cores (pyrimidine , thiazole ) alter electronic properties; thiazole derivatives exhibit enhanced bioactivity due to sulfur’s electronegativity .

Pyrimidine- and thiazole-based boronate esters show higher regioselectivity in couplings due to their heteroatom-directed reactivity .

Applications :

  • Thiazole derivatives are prioritized in drug discovery for their metabolic stability , while pyrimidine analogs are used in materials science for constructing conjugated systems .
  • The target compound’s sulfonyl group may facilitate its use as a sulfonamide precursor in medicinal chemistry .

Biological Activity

The compound 4-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity across various studies and applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Morpholine ring : A six-membered ring containing one nitrogen atom.
  • Sulfonyl group : Contributes to the compound's reactivity and biological interactions.
  • Dioxaborolane moiety : Known for its role in drug design and biological activity modulation.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Inhibition of Kinases : The dioxaborolane derivatives have been shown to inhibit various kinases involved in cancer progression. For example, compounds with similar structures demonstrated IC50 values in the nanomolar range against targets like EGFR and BRAF .
  • Selective Cytotoxicity : In vitro studies revealed that related compounds exhibited a strong inhibitory effect on cancer cell lines (e.g., MDA-MB-231), while showing reduced toxicity towards non-cancerous cells (e.g., MCF10A), suggesting a favorable therapeutic window .

The proposed mechanism of action for compounds like this compound includes:

  • Kinase Inhibition : Binding to the ATP pocket of kinases leads to disruption of signaling pathways critical for cancer cell survival.
  • Induction of Apoptosis : Enhanced levels of caspase activation in treated cells indicate that these compounds may promote programmed cell death in malignant cells .

Data Table: Biological Activity Summary

Activity TypeTargetIC50 Value (µM)Reference
Kinase InhibitionEGFR<0.1
CytotoxicityMDA-MB-2310.126
Selectivity IndexMCF10A vs. MDA-MB-23120-fold

Case Study 1: Anticancer Efficacy in Animal Models

In a preclinical model using BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with related dioxaborolane compounds resulted in a significant reduction in lung metastasis compared to untreated controls. The study highlighted the potential for these compounds to not only inhibit primary tumor growth but also prevent metastatic spread .

Case Study 2: Off-target Effects

While exploring the pharmacodynamics of these compounds, off-target effects such as inhibition of matrix metalloproteinases (MMPs) were noted. This could imply additional therapeutic benefits or risks associated with treatment regimens involving these compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine?

  • Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling , a widely used method for aryl boronate esters. A typical procedure involves reacting an aryl halide (e.g., bromo or chloro derivative) with a boronate ester precursor under palladium catalysis (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., Na₂CO₃) and a solvent system like toluene/water . For analogous morpholine-containing boronate esters, General Procedure A (as described in ) involves coupling aryl aldehydes with morpholine derivatives, followed by boronate ester formation, yielding products in ~27–54% after column chromatography (hexanes/EtOAC with 0.25% Et₃N) .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer: Key techniques include:

  • Multinuclear NMR (¹H, ¹³C, ¹¹B): To confirm the presence of the boronate ester (¹¹B NMR: δ ~30–35 ppm) and morpholine ring protons (δ ~3.5–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺) with exact mass matching theoretical calculations (e.g., <2 ppm error) .
  • Column Chromatography: For purification, using solvents like hexanes/EtOAc with additives (e.g., triethylamine) to improve separation of polar intermediates .

Advanced Research Questions

Q. How can researchers optimize low yields in the synthesis of this boronate ester-containing morpholine derivative?

  • Methodological Answer: Low yields (e.g., 27% in ) may arise from steric hindrance or competing side reactions. Optimization strategies include:

  • Ligand Screening: Bulky ligands (e.g., SPhos) enhance catalytic efficiency in Suzuki couplings .
  • Temperature Control: Elevated temperatures (60–80°C) improve reaction rates but may require inert atmospheres to prevent boronate hydrolysis .
  • Alternative Boron Sources: Using pinacol boronic esters instead of free boronic acids reduces side reactions .
  • Purification Refinement: Gradient elution in chromatography or recrystallization (e.g., from EtOAc/hexanes) improves purity .

Q. How should discrepancies in NMR data be analyzed when synthesizing derivatives of this compound?

  • Methodological Answer: NMR inconsistencies (e.g., unexpected splitting or shifts) may indicate:

  • Regioisomer Formation: Check for positional isomers (e.g., meta vs. para substitution) via 2D NMR (COSY, HSQC) .
  • Residual Solvents or Impurities: Use deuterated solvents and ensure thorough drying under vacuum.
  • Dynamic Effects: Rotameric equilibria in sulfonyl or morpholine groups can broaden peaks; variable-temperature NMR (e.g., 25–60°C) may resolve splitting .

Q. What strategies are effective in improving solubility for cross-coupling reactions involving this compound?

  • Methodological Answer: The sulfonyl group and boronate ester may reduce solubility. Strategies include:

  • Co-Solvent Systems: Use DMF/THF (4:1) or DMSO/toluene to dissolve polar and non-polar segments .
  • Microwave Assistance: Enhances dissolution and reaction rates under controlled heating .
  • Derivatization: Temporarily protect the sulfonyl group (e.g., as a tert-butyl ether) to increase solubility during coupling .

Q. How does the electronic environment of substituents affect the reactivity of this compound in cross-couplings?

  • Methodological Answer: Substituents like methoxy (-OMe) or trifluoromethyl (-CF₃) alter electronic properties:

  • Electron-Withdrawing Groups (e.g., -CF₃): Decrease electron density at the boronate, slowing transmetallation but improving stability .
  • Electron-Donating Groups (e.g., -OMe): Accelerate coupling but may increase susceptibility to protodeboronation .
  • Steric Effects: Ortho-substituents (e.g., sulfonyl group) hinder catalyst access, requiring larger ligand frameworks (e.g., XPhos) .

Data Contradiction Analysis

Q. Why do analogous compounds with trifluoromethyl vs. methoxy substituents show divergent reactivity in Suzuki couplings?

  • Methodological Answer: The -CF₃ group ( ) is strongly electron-withdrawing, reducing the nucleophilicity of the boronate and requiring harsher conditions (e.g., higher Pd loading). In contrast, -OMe groups (target compound) increase electron density, enabling faster coupling but risking oxidative side reactions. Comparative studies in show that meta-substituted -CF₃ derivatives yield 67%, while methoxy analogs may require optimized bases (e.g., K₃PO₄) .

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